3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one is a fluorinated aromatic ketone characterized by a central propan-2-one backbone substituted with three trifluoromethyl (–CF₃) groups: two on the phenyl ring and one on the ketone-bearing carbon. The high electronegativity and lipophilicity of the –CF₃ groups confer exceptional stability, resistance to metabolic degradation, and enhanced membrane permeability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis . Its structural features are critical for binding to biological targets, as seen in derivatives like III.13.s, which exhibit pesticidal activity through modified electronic and steric profiles .
Properties
CAS No. |
185338-32-3 |
|---|---|
Molecular Formula |
C11H5F9O |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)6-1-5(3-8(21)11(18,19)20)2-7(4-6)10(15,16)17/h1-2,4H,3H2 |
InChI Key |
GVIIYGVJJFAQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control measures to monitor the reaction progress and product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.
Mechanism of Action
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize transition states and intermediates in chemical reactions, enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of fluorinated aromatic ketones. Key structural analogs and their properties are summarized below:
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one (Target Compound) | N/A | C₁₂H₅F₉O | Baseline | Propan-2-one backbone with three –CF₃ groups |
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 85068-34-4 | C₁₁H₇F₆O | 0.82 | Propan-1-one backbone; –CF₃ groups on phenyl ring only |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | 30071-93-3 | C₁₀H₅F₆O | 0.83 | Shorter ethanone backbone; –CF₃ on phenyl ring |
| 1-(4-(Trifluoromethyl)phenyl)propan-1-one | 711-33-1 | C₁₀H₉F₃O | 0.82 | Single –CF₃ on para position of phenyl ring |
| 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one | 1803746-61-3 | C₁₁H₇ClF₆OS₂ | N/A | –SCF₃ substituents; chlorine at C1 |
Notes:
- Similarity scores (0.82–0.83) reflect shared –CF₃-phenyl-ketone motifs but differ in backbone length or substituent positions .
- The propan-1-one vs. propan-2-one distinction alters electronic distribution: propan-2-one’s central ketone enhances steric hindrance, reducing nucleophilic attack susceptibility compared to propan-1-one analogs .
Physicochemical and Functional Comparisons
- Thermal Stability : The target compound’s three –CF₃ groups elevate thermal stability compared to analogs like 1-(4-(trifluoromethyl)phenyl)propan-1-one, which lacks multiple electron-withdrawing groups .
- Reactivity : The chlorine in 1-(3,5-bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one enables nucleophilic substitution, a feature absent in the target compound. This makes the former more versatile in synthetic pathways .
- Biological Activity : Derivatives like III.13.s (from ) demonstrate that adding a benzamide group and hydroxyl moiety to the target compound’s backbone enhances pesticidal efficacy by improving target-binding affinity .
Research Findings and Data Gaps
- Synthetic Challenges : Lithium bromide (LiBr) and tetrahydrofuran (THF) are common in synthesizing fluorinated ketones, but –SCF₃ or chlorine-substituted analogs may require specialized catalysts (e.g., palladium for C–S coupling) .
- Environmental Impact: Perfluorinated compounds like the target analog are persistent organic pollutants (POPs).
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
- Molecular Formula: C13H8F9O
- Molecular Weight: 360.19 g/mol
- CAS Number: Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in cancer research and antimicrobial studies.
1. Anti-Cancer Activity
Research has shown that compounds with trifluoromethyl substitutions can exhibit significant anti-cancer properties. A related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated potent inhibition of liver cancer cell lines (HepG2 and Hep3B) through apoptosis induction and modulation of the HNF 4α and STAT3 pathways .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| NHDC | HepG2 | 10.8 | Induction of apoptosis via HNF 4α activation |
| NHDC | Hep3B | 5.0 | Inhibition of STAT3 pathway |
| Trifluoromethyl derivatives | Various cancer lines | Varies | Multiple pathways including apoptosis |
2. Antimicrobial Activity
The presence of trifluoromethyl groups has been correlated with enhanced antimicrobial activity. A study highlighted that compounds containing trifluoromethyl moieties exhibited minimum inhibitory concentrations (MICs) against various bacteria and fungi .
Table 2: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 4.88 |
| Compound B | C. albicans | 12.0 |
| Compound C | B. mycoides | 8.0 |
The mechanisms underlying the biological activities of trifluoromethyl-containing compounds often involve:
- Modulation of Enzyme Activity: Trifluoromethyl groups can enhance binding affinity to target enzymes or receptors due to their electronegative nature.
- Induction of Apoptosis: Many studies indicate that these compounds can activate apoptotic pathways in cancer cells.
- Inhibition of Key Signaling Pathways: For instance, the inhibition of the STAT3 signaling pathway has been noted as a significant mechanism for anti-cancer effects.
Case Study 1: Liver Cancer Inhibition
In vivo studies demonstrated that NHDC significantly inhibited liver tumor growth in animal models at doses as low as 5 mg/kg. The study confirmed that the anti-tumor effects were linked to the enhancement of HNF 4α expression and inhibition of STAT3 phosphorylation .
Case Study 2: Antimicrobial Efficacy
A series of trifluoromethylated compounds were tested against common pathogens including E. coli and C. albicans. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents due to their low MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
